molecular formula C13H15ClN2O2S B7646986 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No. B7646986
M. Wt: 298.79 g/mol
InChI Key: VGTOJJGOEJSJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CMDB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to possess several interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several interesting biochemical and physiological effects. Some of the effects of this compound include:
1. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process.
2. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells, which is a process by which cells divide and multiply.
3. Reduction of inflammation: this compound has been found to reduce inflammation in animal models, which is a process by which the body responds to injury or infection.

Advantages and Limitations for Lab Experiments

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: this compound has been found to be highly potent and effective at low concentrations.
2. Selectivity: this compound has been found to be selective in its action, which means that it targets specific enzymes and proteins.
3. Availability: this compound is readily available and can be synthesized in the lab.
Some of the limitations of this compound include:
1. Lack of clinical data: this compound has not been extensively tested in clinical trials, and its safety and efficacy in humans are not fully understood.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to administer in certain experiments.
3. Potential toxicity: this compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. Some of the possible directions include:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
2. Mechanistic studies: Further studies are needed to understand the mechanism of action of this compound and its effects on various biological processes.
3. Structural modifications: Structural modifications of this compound may lead to the development of more potent and selective compounds.
4. Formulation development: Formulation development of this compound may improve its solubility and bioavailability, making it more suitable for use in certain experiments.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It possesses several interesting properties, including anti-cancer, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be achieved through a multistep process involving the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by the reaction with methyl 2,2-dimethylpropanoate and sodium hydroxide. The final product is obtained through the reaction of the intermediate with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic anhydride.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to possess several interesting properties that make it a promising candidate for further investigation. Some of the potential applications of this compound include:
1. Anti-cancer agent: this compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
2. Antimicrobial agent: this compound has been found to possess antimicrobial properties and has been shown to be effective against various bacterial and fungal strains.
3. Anti-inflammatory agent: this compound has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-13(2,3)11(17)16-12-15-8-5-7(14)9(18-4)6-10(8)19-12/h5-6H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTOJJGOEJSJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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